Product packaging for 2-Ethoxybenzene-1,4-diol(Cat. No.:)

2-Ethoxybenzene-1,4-diol

Cat. No.: B13614933
M. Wt: 154.16 g/mol
InChI Key: PHNGKIFUTBFGAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within the Benzene-1,4-diol (Hydroquinone) and Benzene-1,2-diol (Catechol) Structural Classes

2-Ethoxybenzene-1,4-diol is a member of the benzenediol family, which are aromatic compounds featuring a benzene (B151609) ring substituted with two hydroxyl (-OH) groups. Its specific structure is best understood by comparing it to its parent isomers: hydroquinone (B1673460) and catechol.

Benzene-1,4-diol (Hydroquinone): As the parent compound, hydroquinone consists of a benzene ring with two hydroxyl groups positioned opposite each other at the 1 and 4 positions (a para configuration). wikipedia.org This symmetrical arrangement is central to its chemical behavior, particularly its role as a reversible reducing agent. eie.gr

Benzene-1,2-diol (Catechol): Catechol is an isomer of hydroquinone where the two hydroxyl groups are adjacent, at the 1 and 2 positions (ortho configuration). fujifilm.com This proximity allows catechol to act as a bidentate ligand, readily forming complexes with metal ions. fujifilm.com

This compound: This compound is a substituted hydroquinone. It retains the core 1,4-diol structure of hydroquinone but includes an ethoxy group (-OCH₂CH₃) at the 2-position on the benzene ring. This substitution breaks the symmetry of the parent hydroquinone molecule and is expected to modify its physicochemical properties, such as its solubility in organic solvents, its steric profile, and its electronic characteristics, thereby influencing its reactivity and potential applications.

The structural relationships are summarized in the table below.

Compound NameStructureParent ClassKey Feature
Benzene-1,4-diolHydroquinone structureBenzenediolpara (1,4) di-substitution
Benzene-1,2-diolCatechol structureBenzenediolortho (1,2) di-substitution
This compound this compound structureSubstituted Hydroquinone1,4-diol with ethoxy group at C2

Historical Perspective on Substituted Hydroquinones and their Academic Significance

The academic and industrial importance of hydroquinone itself is well-established. It was first named by Friedrich Wöhler in 1843. wikipedia.org Its utility is primarily linked to its action as a reducing agent, famously used as a key component in black and white photographic developers to reduce silver halides to elemental silver. wikipedia.org

The strategic modification of the hydroquinone core has been a significant area of research for decades. The introduction of substituents onto the benzene ring creates a vast library of "substituted hydroquinones," each with tailored properties. For instance, the growing importance of specific substituted hydroquinones in the photographic industry spurred the development of various synthetic methods.

A primary application for this class of compounds is as polymerization inhibitors and retarders. wikipedia.orgchempoint.comgoogle.com In the manufacturing of monomers like styrene, acrylic acid, and vinyl acetate (B1210297), unwanted self-polymerization can occur, especially at elevated temperatures used during purification. wikipedia.org Substituted hydroquinones, such as mono-tertiary-butylhydroquinone (MTBHQ) and 2,5-di-tertiary-butylhydroquinone (DTBHQ), are highly effective at quenching the free radicals that initiate these polymerization chain reactions. chempoint.com The nature of the substituent influences the inhibitor's efficacy and solubility in different monomer systems.

Furthermore, many substituted hydroquinones are potent antioxidants, a property directly related to their ability to donate a hydrogen atom from one of their hydroxyl groups to neutralize free radicals. chempoint.comjetir.org This function is exploited to prevent oxidative degradation in materials like rubber, fats, and oils. chempoint.comjetir.org The core chemical principle unifying these applications is the hydroquinone/benzoquinone redox couple, where the hydroquinone can be oxidized to its corresponding quinone, and vice versa. eie.gr The introduction of an alkoxy group, such as the ethoxy group in this compound, directly impacts the redox potential of this system, making the study of such derivatives a subject of continued academic interest.

Overview of Key Research Domains Pertaining to this compound

While specific published research focusing exclusively on this compound is limited, its structure strongly suggests its relevance to several key research domains based on the well-documented activities of its chemical analogues.

Polymer Chemistry and Stabilization: A primary and logical area of investigation for this compound is its efficacy as a polymerization inhibitor. wikipedia.org Like other hydroquinone derivatives, it is expected to function as a radical scavenger, preventing the premature and uncontrolled polymerization of unsaturated monomers. Research would likely focus on quantifying its induction period and retardation effects, particularly in commercially important monomers, and comparing its performance to established inhibitors like MTBHQ. chempoint.com

Antioxidant Research: The hydroquinone moiety is a classic antioxidant scaffold. The presence of the electron-donating ethoxy group is predicted to modulate the antioxidant activity. Therefore, a significant research domain would be the evaluation of this compound's ability to neutralize various radical species (e.g., DPPH, ABTS) and inhibit lipid peroxidation. nih.gov Such studies are crucial for applications in stabilizing organic materials against oxidative degradation.

Organic Synthesis and Redox Chemistry: this compound serves as a direct precursor to 2-ethoxy-p-benzoquinone via oxidation. google.comprepchem.com Substituted benzoquinones are valuable intermediates and reagents in organic synthesis. Research in this area would involve developing efficient and selective oxidation methods and exploring the subsequent reactions of the resulting ethoxy-quinone, which can participate in Diels-Alder reactions, Michael additions, and other transformations central to constructing more complex molecules.

Identification of Current Research Gaps and Future Directions in the Study of this compound

The most significant research gap concerning this compound is the lack of extensive, publicly available experimental data on its synthesis, reactivity, and performance in specific applications. While its properties can be inferred from related compounds, empirical validation is necessary.

Future research should be directed toward the following areas:

Synthetic Optimization: While general methods for creating alkoxy-substituted hydroquinones exist, such as the Williamson ether synthesis on a suitable trihydroxybenzene precursor or electrophilic substitution, there is a need to develop and document a scalable and high-yielding synthesis protocol specifically for this compound.

Quantitative Performance Evaluation: There is a clear opportunity to quantitatively assess its properties. This includes measuring its antioxidant capacity using standardized assays and evaluating its performance as a polymerization inhibitor for various monomers under different conditions (e.g., temperature, oxygen presence).

Electrochemical Characterization: A detailed study of its redox properties, including the formal potential of the 2-ethoxyhydroquinone/2-ethoxybenzoquinone couple, would provide fundamental insights into its electronic nature and help predict its behavior in chemical and biological systems.

Comparative Studies: Direct, side-by-side comparisons of its performance against its close chemical relatives, such as 2-methoxybenzene-1,4-diol and 2-tert-butylhydroquinone, would definitively establish the influence of the ethoxy group and clarify its potential advantages or disadvantages for specific applications.

Physicochemical Data

The following table summarizes some of the key physicochemical properties of this compound.

PropertyValue
IUPAC Name This compound
Synonyms 2-Ethoxyhydroquinone
CAS Number 2217-49-4
Molecular Formula C₈H₁₀O₃
Molecular Weight 154.16 g/mol
Computed XLogP3 0.9
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 3

Note: Data is primarily based on computed values from publicly accessible chemical databases.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10O3 B13614933 2-Ethoxybenzene-1,4-diol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

2-ethoxybenzene-1,4-diol

InChI

InChI=1S/C8H10O3/c1-2-11-8-5-6(9)3-4-7(8)10/h3-5,9-10H,2H2,1H3

InChI Key

PHNGKIFUTBFGAG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)O)O

Origin of Product

United States

Synthetic Methodologies and Mechanistic Pathways for 2 Ethoxybenzene 1,4 Diol

Direct Synthesis Approaches

Direct synthesis methods aim to construct the 2-Ethoxybenzene-1,4-diol molecule by forming the key ethoxy or hydroxyl functionalities directly on a benzene (B151609) ring precursor.

Alkylation and Etherification Strategies for the Ethoxy Moiety

The introduction of the ethoxy group onto a pre-existing dihydroxybenzene scaffold, such as hydroquinone (B1673460) (1,4-benzenediol), is a primary synthetic strategy. This approach falls under the category of Williamson ether synthesis and related alkylations. A significant challenge in this method is achieving mono-alkylation over di-alkylation and ensuring regioselectivity to obtain the 2-substituted product. researchgate.net

Classical methods often involve reacting hydroquinone with an ethylating agent like diethyl sulfate (B86663) or an ethyl halide in the presence of a base. researchgate.net However, these reactions can lead to a mixture of the desired monoether, the diether (1,4-diethoxybenzene), and unreacted starting material.

More advanced and selective methods have been developed to address these challenges. Research has shown that the monoetherification of hydroquinone can be effectively promoted using catalytic amounts of sodium nitrite (B80452) (NaNO₂) in the presence of sulfuric acid. researchgate.net This reaction proceeds with high selectivity for mono-alkylation. The proposed mechanism involves the in situ generation of a semiquinone radical intermediate from the hydroquinone via oxidation by NO₂. This semiquinone species is the key reactive intermediate that undergoes nucleophilic attack by the alcohol (in this case, ethanol), leading to the formation of the monoether product. researchgate.net

When a substituted hydroquinone is used, this method demonstrates excellent regioselectivity, with the etherification occurring preferentially at the less sterically hindered hydroxyl group. researchgate.net This principle is crucial for the synthesis of specifically substituted compounds like this compound if starting from a pre-substituted hydroquinone.

Table 1: Representative Alkylation/Etherification Reactions for Phenolic Compounds

Starting Material Ethylating Agent Catalyst/Reagent Solvent Conditions Product(s) Reference
Hydroquinone Ethanol (B145695) NaNO₂, H₂SO₄ Ethanol Reflux 4-Ethoxyphenol (B1293792) researchgate.net
Phenol (B47542) Ethanol Acid/Base catalysts Various High Temperature Ethoxybenzene researchgate.netgoogle.com
Hydroquinone Diethyl sulfate Base (e.g., NaOH) Water/Organic Varies 4-Ethoxyphenol, 1,4-Diethoxybenzene researchgate.net

Hydroxylation and Oxidation Reactions on Ethoxybenzene Precursors

An alternative strategy begins with a precursor that already contains the ethoxy group, such as ethoxybenzene or 2-ethoxyphenol (B1204887). The subsequent step involves introducing the two hydroxyl groups at the 1 and 4 positions.

Direct hydroxylation of ethoxybenzene to form the 1,4-diol is challenging due to selectivity issues. The ethoxy group is an ortho-, para-directing activator in electrophilic aromatic substitution. learncbse.in Therefore, introducing a hydroxyl group would likely yield a mixture of 2-ethoxyphenol and 4-ethoxyphenol. Further hydroxylation of 4-ethoxyphenol is a potential route. The oxidation of phenols can yield p-benzoquinones, which can then be reduced to the corresponding hydroquinone. rsc.org For instance, benzene can be hydroxylated to phenol, which is then further hydroxylated to p-benzoquinone in the presence of copper complexes and hydrogen peroxide. rsc.org A similar transformation starting from ethoxybenzene would be expected to produce 4-ethoxy-1,2-benzoquinone or other isomers, not the desired 2-ethoxy-1,4-benzoquinone, making this a less direct route.

A more plausible pathway involves the oxidation of 2-ethoxyphenol. The oxidation of substituted phenols is a known method for producing quinones. The subsequent reduction of the resulting 2-ethoxy-1,4-benzoquinone would yield the target compound, linking this approach to the methods described in section 2.2.1.

Aromatic Substitution Reactions Leading to the 1,4-Diol Structure

This multi-step approach involves building the required substitution pattern on an ethoxybenzene ring through a series of electrophilic aromatic substitution (EAS) reactions. The ethoxy group is an activating, ortho-, para-director, which guides the position of incoming substituents. learncbse.inyoutube.com

A hypothetical synthetic sequence could be:

Nitration of Ethoxybenzene: Treatment of ethoxybenzene with nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would yield a mixture of 2-nitroethoxybenzene and 4-nitroethoxybenzene. youtube.com

Separation and Further Substitution: The 4-nitroethoxybenzene isomer could be isolated. A second substitution, such as nitration or halogenation, would be directed by both existing groups.

Functional Group Conversion: The nitro groups can be converted to hydroxyl groups. This typically involves reduction to an amine (-NH₂) followed by diazotization and hydrolysis.

Synthesis via Functional Group Interconversions on Related Benzenediols

These methods start with compounds that already possess the 1,4-diol or a related quinone structure and modify them to introduce the ethoxy group.

Selective Reduction Pathways of Quinone Derivatives

One of the most efficient and common routes to hydroquinones is the reduction of their corresponding quinone counterparts. khanacademy.org For the synthesis of this compound, this involves the preparation and subsequent reduction of 2-ethoxy-1,4-benzoquinone.

The synthesis of 2-ethoxy-1,4-benzoquinone can be achieved through various methods, such as the oxidation of 2-ethoxyphenol. The reduction of the quinone to the hydroquinone is a straightforward chemical transformation. This reduction can be accomplished using a variety of reagents. wikipedia.org

Common reducing agents for this purpose include:

Sodium dithionite (B78146) (Na₂S₂O₄): A mild and effective reagent for converting quinones to hydroquinones in an aqueous or biphasic system.

Sodium borohydride (B1222165) (NaBH₄): A common hydride reagent used for the reduction of ketones and aldehydes, which also effectively reduces quinones.

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). nih.gov

The redox interconversion between 2-ethoxy-1,4-benzoquinone and this compound is a reversible process, with the hydroquinone being susceptible to oxidation back to the quinone, especially in the presence of air and base. khanacademy.org

Table 2: Typical Reduction Reactions for Benzoquinones

Starting Material Reducing Agent/System Solvent Product Reference
1,4-Benzoquinone (B44022) Sodium dithionite (Na₂S₂O₄) Water/Ether Hydroquinone wikipedia.org
1,4-Benzoquinone H₂, Pd/C Ethanol Hydroquinone nih.gov
1,4-Benzoquinone Acidic KI Aqueous Hydroquinone wikipedia.org
2,6-dimethoxy-1,4-benzoquinone Reduction in alkaline media Aqueous 2,6-dimethoxybenzene-1,4-diol nih.gov

Regioselective Functionalization of Hydroxyl Groups

This strategy involves the selective reaction of one hydroxyl group in a benzenediol that may already contain other substituents. The key to this approach is controlling the regioselectivity of the etherification reaction. As mentioned previously, studies on substituted hydroquinones have shown that monoetherification can be directed to the less sterically hindered hydroxyl group with high selectivity. researchgate.net

For example, if one were to start with a compound like 2-bromo-1,4-benzenediol, the etherification with an ethylating agent would be expected to occur predominantly at the hydroxyl group at the 4-position, which is less sterically hindered by the adjacent bromine atom. Subsequent removal of the bromo group would yield 4-ethoxyphenol, not the desired isomer. Therefore, the starting material must be chosen carefully to direct the ethoxy group to the correct position.

An alternative approach within this category involves the use of protecting groups. One hydroxyl group of a symmetric benzenediol like hydroquinone could be selectively protected (e.g., as a silyl (B83357) ether or benzyl (B1604629) ether). The remaining free hydroxyl group could then be subjected to a reaction to introduce a substituent at the adjacent ortho position. Following this, the free hydroxyl group could be ethylated. Finally, deprotection of the first hydroxyl group would yield the desired 2-substituted-1,4-diol. This multi-step process allows for precise control over the substitution pattern, though it increases the total number of synthetic steps.

Catalytic Systems in the Synthesis of this compound

The introduction of an ethoxy group onto the hydroquinone backbone can be achieved through various catalytic methods. These can be broadly categorized into homogeneous and heterogeneous catalysis, each with its distinct advantages and mechanistic nuances.

Homogeneous Catalysis Applications

Homogeneous catalysis for the synthesis of alkoxy-hydroquinones often involves the use of soluble catalysts that operate in the same phase as the reactants. A notable example is the use of mineral acids in conjunction with specific promoters. For instance, the monoetherification of hydroquinone has been successfully achieved using catalytic amounts of sodium nitrite (NaNO2) in the presence of sulfuric acid (H2SO4) researchgate.net. This system facilitates the selective formation of the mono-etherified product.

The proposed reaction to form this compound would involve the reaction of hydroquinone with ethanol in the presence of such a catalytic system. The key to achieving high selectivity for the mono-ethoxylated product over the di-ethoxylated byproduct lies in the careful control of reaction conditions such as temperature, reaction time, and the molar ratio of reactants.

Catalyst SystemAlcoholCo-solventTemperature (°C)Time (h)Conversion (%)Selectivity (%)
NaNO2/H2SO4Methanol (B129727)-Reflux498>99 (for Mequinol)
NaNO2/H2SO4Benzyl alcoholAcetonitrile (B52724)Reflux248580 (for Monobenzone)
NaNO2/H2SO4CyclohexanolAcetonitrileReflux247093 (for monoether)

Table 1: Monoetherification of Hydroquinone with Various Alcohols using a Homogeneous Catalytic System. researchgate.net This data, while not for this compound, illustrates the feasibility of selective mono-alkylation using a homogeneous catalyst. The conditions could be adapted for ethanol as the alkylating agent.

Heterogeneous Catalysis in Reaction Optimization

Heterogeneous catalysts are favored in industrial applications due to their ease of separation from the reaction mixture and potential for regeneration and reuse. In the context of alkoxy-hydroquinone synthesis, several solid acid catalysts have demonstrated high efficacy.

One prominent approach involves the use of heteropolyacids, such as dodecatungstophosphoric acid (DTP), supported on materials like montmorillonite (B579905) clay (K10). ias.ac.in These catalysts have shown high activity and selectivity for the mono-O-methylation of hydroquinone. The presence of a co-catalyst, such as benzoquinone, is often crucial for the reaction mechanism. ias.ac.in For the synthesis of this compound, a similar system using ethanol as the alkylating agent would be a viable pathway.

Another class of heterogeneous catalysts includes modified zeolites and other molecular sieves. For example, acid-treated ZSM-5 or SAPO-34 molecular sieves have been employed for the synthesis of hydroquinone monomethyl ether from hydroquinone and methanol, achieving high yields. google.com The acidic sites on the surface of these materials play a pivotal role in activating the reactants.

Furthermore, a solid base reagent, such as potassium carbonate supported on alumina (B75360) (K2CO3/Al2O3), has been shown to be effective for the highly selective monoetherification of hydroquinone with various alkylating agents. ciac.jl.cn This method offers the advantage of simple experimental procedures and good yields.

CatalystAlkylating AgentInitiatorTemperature (°C)Time (h)Yield (%)
Sulfamic acid-ZSM-5MethanolBenzoquinone70397.8
H2O2-activated ZSM-5MethanolBenzoquinone702-699.5
K2CO3/Al2O3Ethyl Bromide-82885

Table 2: Synthesis of Alkoxy-hydroquinones using Heterogeneous Catalysts. google.comciac.jl.cn This table presents data from the synthesis of hydroquinone monomethyl ether and the ethyl ether via an alternative alkylating agent, showcasing the potential of heterogeneous systems.

Mechanistic Elucidation of Synthetic Routes

Understanding the reaction mechanism is critical for optimizing the synthesis of this compound, particularly for maximizing the yield of the desired mono-substituted product and minimizing side reactions.

Reaction Intermediates and Transition States

The mechanism of O-alkylation of hydroquinone is believed to proceed through several key intermediates. In acid-catalyzed reactions, particularly those involving benzoquinone as a co-catalyst, the reaction is thought to be initiated by the formation of a semiquinone radical.

In the case of the NaNO2/H2SO4 system, it is proposed that the in-situ generated NO2 oxidizes hydroquinone to a semi-quinone intermediate. researchgate.net This reactive species then undergoes nucleophilic attack by the alcohol (ethanol in the case of the target compound).

For heterogeneous acid catalysts like DTP/K10, the proposed mechanism suggests that benzoquinone couples with the protonated alcohol (e.g., protonated ethanol) on the catalyst's active site to form an intermediate. ias.ac.in This intermediate then reacts with a hydroquinone molecule adsorbed on an adjacent site. The transition state would involve the formation of a new C-O bond between the hydroquinone oxygen and the ethyl group of the activated ethanol.

DFT (Density Functional Theory) studies on related alkylation reactions have shown that O-alkylation is often kinetically controlled, while C-alkylation, a potential side reaction, is thermodynamically controlled. researchgate.net This implies that lower reaction temperatures and shorter reaction times would favor the formation of the desired O-ethoxylated product.

Kinetic Studies of Formation Reactions

Kinetic investigations into the formation of hydroxyquinones from benzoquinones and hydrogen peroxide have shown a first-order dependence on both the parent quinone and hydrogen peroxide, and an inverse first-order dependence on the hydrogen ion concentration. rsc.org While this reaction is different, it highlights the importance of pH and reactant concentrations in controlling the reaction kinetics of quinone-hydroquinone systems.

The autoxidation of hydroquinones, a potential side reaction, is understood to be a free-radical chain process involving semiquinone and superoxide (B77818) radicals as chain-carrying species. researchgate.net The rate of this side reaction can be influenced by the presence of metal ions and the partial pressure of oxygen. Understanding and controlling these kinetic factors are essential for achieving a high yield of this compound.

Chemical Reactivity and Transformation Mechanisms of 2 Ethoxybenzene 1,4 Diol

Redox Chemistry of the Benzenediol Core

The reactivity of 2-Ethoxybenzene-1,4-diol is significantly influenced by its benzenediol core, which readily participates in redox reactions. This characteristic is largely analogous to that of its parent compound, hydroquinone (B1673460), and is defined by the interplay between the hydroxyl groups and the aromatic ring.

Oxidation to Corresponding Quinone Structures

The oxidation process can be initiated by a variety of oxidants such as nitric acid, halogens, and persulfates. inchem.org Autoxidation, or oxidation by molecular oxygen, is a notable reaction, the rate of which is highly dependent on pH. In alkaline solutions, this process is rapid, whereas it is very slow in acidic mediums. inchem.org This autoxidation can be catalyzed by metal ions, with copper ions being particularly effective. nih.gov

Reduction of Quinone Systems to this compound

The reverse reaction, the reduction of 2-ethoxy-1,4-benzoquinone back to this compound, is also a fundamental process. This reduction can be achieved using various methods, including catalytic hydrogenation. inchem.orgasianpubs.org Catalytic transfer hydrogenation, employing systems like palladium on carbon with a hydrogen donor such as ammonium (B1175870) formate, has proven effective for the reduction of various quinones to their hydroquinone forms. asianpubs.org While formic acid can also be a hydrogen donor, formates are generally considered superior for this transformation. asianpubs.org Other methods include the use of reducing agents like sodium borohydride (B1222165). nih.gov The development of efficient catalysts, such as TiO2 supported palladium nanoclusters, aims to achieve high yields under mild conditions. researchgate.net

A notable advancement in this area is the coupling of quinone hydrogenation with other reactions. For instance, a bio-inspired mechanism has been demonstrated where phenol (B47542) oxygenation is coupled with benzoquinone hydrogenation, using water as both the oxygen and hydrogen source. rsc.org

Electron Transfer Mechanisms and Radical Formation

The redox chemistry of the benzenediol core proceeds via electron transfer mechanisms, often involving the formation of radical intermediates. The oxidation of a hydroquinone, such as this compound, to a quinone is a two-electron process. However, this can occur in two single-electron steps, leading to the formation of a semiquinone radical intermediate. ut.ac.irrsc.org This radical is a species with an unpaired electron and can be relatively stable due to resonance delocalization across the aromatic ring.

Reaction Type Reactant Product Key Reagents/Conditions Intermediate Species
OxidationThis compound2-Ethoxy-1,4-benzoquinoneO₂, alkaline pH, Cu(II) ions, nitric acid, halogens. inchem.orgnih.gov-
Reduction2-Ethoxy-1,4-benzoquinoneThis compoundCatalytic hydrogenation (e.g., Pd/C, H₂), NaBH₄, ammonium formate. inchem.orgasianpubs.orgnih.gov-
Radical FormationThis compound2-Ethoxy-p-benzosemiquinoneOne-electron oxidation, reaction with hydroxyl radicals. ut.ac.irrsc.orgmedwinpublishers.comSemiquinone Radical

Electrophilic Aromatic Substitution Reactions on the Aromatic Ring

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl and ethoxy groups. These substituents direct incoming electrophiles primarily to the ortho and para positions relative to themselves.

Halogenation Reactions

Halogenation of this compound involves the substitution of a hydrogen atom on the aromatic ring with a halogen (e.g., chlorine, bromine). This reaction is a type of electrophilic aromatic substitution. wikipedia.org For activated rings like phenols and their derivatives, the reaction can often proceed without a Lewis acid catalyst, which is typically required for less reactive aromatic compounds. wikipedia.org The strong activating effect of the hydroxyl and ethoxy groups makes the aromatic ring of this compound susceptible to attack by electrophilic halogenating agents.

For instance, the bromination of ethoxybenzene, a related compound, yields a mixture of ortho and para isomers, with the para isomer often being the major product due to reduced steric hindrance. pearson.com The reaction is initiated by the generation of a strong electrophile, such as the bromonium ion (Br+), often with the aid of a catalyst like FeBr₃ for less activated rings. pearson.com Given the high activation of the this compound ring, milder conditions may be sufficient. The precise regioselectivity of halogenation on this compound would depend on the specific reaction conditions and the directing effects of the two activating groups.

Nitration and Sulfonation Processes

Nitration Nitration introduces a nitro group (-NO₂) onto the aromatic ring. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com Due to the strongly activating nature of the hydroxyl and ethoxy groups, the nitration of this compound would be expected to proceed readily. However, the reaction conditions must be carefully controlled, as the strong oxidizing nature of the nitrating mixture can also lead to oxidation of the hydroquinone core. inchem.org Furthermore, nitration of highly activated phenols can sometimes lead to the formation of complex products or degradation. rsc.org

Sulfonation Sulfonation is the introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring. This reaction is typically carried out using fuming sulfuric acid (oleum) or concentrated sulfuric acid. ajgreenchem.comchemithon.com The electrophile in this reaction is sulfur trioxide (SO₃) or its protonated form. masterorganicchemistry.com Sulfonation is a reversible reaction, a characteristic that distinguishes it from many other electrophilic aromatic substitutions. masterorganicchemistry.com

The sulfonation of hydroxyaromatic compounds like catechol (1,2-dihydroxybenzene) has been studied, indicating that these reactions can be performed to yield sulfonated products. google.com For this compound, the presence of the activating groups would facilitate sulfonation. The position of substitution would be governed by the combined directing influence of the existing substituents.

Reaction Typical Reagents Electrophile Expected Reactivity
HalogenationBr₂ or Cl₂ (potentially without catalyst) wikipedia.orgBr⁺ or Cl⁺High
NitrationHNO₃, H₂SO₄ masterorganicchemistry.comNO₂⁺High, with risk of oxidation inchem.org
SulfonationH₂SO₄ + SO₃ (oleum) ajgreenchem.comSO₃ or HSO₃⁺High

Friedel-Crafts Type Reactions

The Friedel-Crafts reaction, a fundamental method for attaching alkyl or acyl groups to an aromatic ring, involves an electrophilic aromatic substitution mechanism. mt.com The reactivity of this compound in such reactions is governed by the electronic properties of its substituents: two hydroxyl (-OH) groups and one ethoxy (-OC₂H₅) group.

Both hydroxyl and ethoxy groups are strong activating groups, meaning they donate electron density to the benzene (B151609) ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. s3waas.gov.inrajboardexam.in They are ortho, para-directing substituents. In this compound, the positions ortho and para to the ethoxy group are positions 3 and 5 (both ortho) and position 6 (para, already substituted). The hydroxyl groups at positions 1 and 4 further activate the ring. The net effect is a highly activated aromatic system.

However, the practical application of Friedel-Crafts reactions, which typically employ a Lewis acid catalyst like aluminum chloride (AlCl₃), is complicated by the presence of the hydroxyl groups. mt.compressbooks.pub The lone pairs on the oxygen atoms of the phenolic hydroxyls can react with the Lewis acid catalyst. libretexts.org This interaction forms a complex, which can deactivate the ring towards the desired electrophilic substitution.

Friedel-Crafts Alkylation: In this reaction, an alkyl halide (R-X) in the presence of a Lewis acid generates a carbocation (R⁺) electrophile. pressbooks.pub For this compound, alkylation would be expected to occur at the available positions on the ring (positions 3, 5, or 6), directed by the activating groups. However, due to the aforementioned interaction with the catalyst and the high reactivity which can lead to polyalkylation, controlling the reaction can be difficult. pressbooks.pub

Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) onto the aromatic ring using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. mt.com The resulting acylium ion (R-C≡O⁺) is the electrophile. mt.com A key advantage of acylation is that the product, an aryl ketone, is deactivated towards further substitution, which prevents polyacylation. libretexts.org Despite the potential for catalyst complexation with the hydroxyl groups, acylation could be a more controlled way to functionalize the aromatic ring of this compound compared to alkylation.

Reaction Type Reagents Potential Products Remarks
Friedel-Crafts AlkylationAlkyl Halide (R-X), Lewis Acid (e.g., AlCl₃)Mono- or poly-alkylated this compoundHighly activated ring may lead to poor selectivity and polyalkylation. Catalyst complexation with -OH groups is a significant side reaction. pressbooks.publibretexts.org
Friedel-Crafts AcylationAcyl Halide (RCOX), Lewis Acid (e.g., AlCl₃)Mono-acylated this compoundProduct is deactivated, preventing further reactions. This offers better control than alkylation. mt.comlibretexts.org

Reactions Involving the Hydroxyl Groups

The two phenolic hydroxyl groups are primary sites for a range of chemical transformations, including esterification, ether formation, and metal complexation.

Esterification Reactions

Esterification of the hydroxyl groups in this compound can be achieved to produce the corresponding mono- or di-esters. While direct reaction with carboxylic acids (Fischer esterification) is generally slow and inefficient for phenols, more reactive acylating agents provide high yields. libretexts.org

The use of acyl chlorides (acid chlorides) or acid anhydrides is the preferred method for esterifying phenols. libretexts.org The reaction proceeds via nucleophilic attack of the phenolic oxygen on the electrophilic carbonyl carbon of the acylating agent. These reactions are often carried out in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the HCl or carboxylic acid byproduct and to activate the phenol. It is possible to achieve chemoselective acylation of one hydroxyl group over the other, although this often requires specific catalysts or reaction conditions. researchgate.netmdpi.com

Acylating Agent General Reaction Product Type
Acyl Chloride (RCOCl)Ar-OH + RCOCl → Ar-OCOR + HClEster
Acid Anhydride ((RCO)₂O)Ar-OH + (RCO)₂O → Ar-OCOR + RCOOHEster

For this compound, reaction with two or more equivalents of an acylating agent would lead to the formation of a diester.

Ether Formation and Cleavage

The hydroxyl groups of this compound can be converted into ether linkages, most commonly via the Williamson ether synthesis. orgchemres.org This reaction involves deprotonating the phenol with a strong base (like sodium hydride, NaH, or sodium hydroxide, NaOH) to form a more nucleophilic phenoxide ion. masterorganicchemistry.com This phenoxide then displaces a halide from an alkyl halide in an Sₙ2 reaction to form the ether. masterorganicchemistry.comwikipedia.org

This method is highly versatile for preparing unsymmetrical ethers. orgchemres.org For the reaction to be efficient, the alkyl halide should ideally be primary or methyl, as secondary and tertiary alkyl halides tend to undergo elimination reactions in the presence of the strongly basic phenoxide. masterorganicchemistry.comnumberanalytics.com By using one or two equivalents of the base and alkylating agent, mono- or di-ethers can be synthesized from this compound.

The cleavage of ethers formed at these positions would follow the general principles of ether cleavage, requiring strong acids like HBr or HI. libretexts.org

Complexation with Metal Ions

The two adjacent hydroxyl groups (a catechol-like arrangement) make this compound an excellent candidate for acting as a bidentate ligand in coordination chemistry. The oxygen atoms of the hydroxyl groups possess lone pairs of electrons that can be donated to a metal center to form coordination complexes. researchgate.net

The molecule can coordinate with a variety of metal ions, forming stable chelate rings. The stability and geometry of these complexes depend on factors such as the nature of the metal ion, the pH of the solution, and the solvent used. researchgate.netliverpool.ac.uk The formation of such complexes can alter the chemical and physical properties of the organic molecule. For instance, complexation is a key principle behind certain chromoionophores, where binding to a metal ion leads to a color change. liverpool.ac.uk Research on similar phenolic compounds shows complex formation with ions like Cu(II) and Sn(IV).

Reactivity of the Ethoxy Group

The ethoxy group is generally less reactive than the hydroxyl groups. Its primary reaction is the cleavage of the ether bond under harsh conditions.

Cleavage Mechanisms of the Ether Bond

The ether linkage of the ethoxy group is stable to most bases, oxidizing agents, and reducing agents but can be cleaved by strong acids, most effectively by hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.orglibretexts.org Cleavage of aryl alkyl ethers like this compound proceeds via a specific and predictable mechanism.

The reaction is initiated by the protonation of the ether oxygen by the strong acid, which creates a good leaving group (an alcohol). masterorganicchemistry.com

Step 1: Protonation of the ether oxygen C₆H₃(OH)₂(O-C₂H₅) + HI → C₆H₃(OH)₂([O-H]⁺-C₂H₅) + I⁻

Following protonation, the halide ion (I⁻ or Br⁻) acts as a nucleophile. It attacks the electrophilic carbon of the ether. In an aryl alkyl ether, the nucleophile will always attack the alkyl group's carbon (the ethyl group in this case). libretexts.org This is an Sₙ2 displacement.

Step 2: Nucleophilic attack by halide I⁻ + C₆H₃(OH)₂([O-H]⁺-C₂H₅) → C₆H₃(OH)₃ + CH₃CH₂I

The reaction yields a tri-hydroxylated benzene derivative (1,2,4-trihydroxybenzene) and an ethyl halide. The carbon-oxygen bond of the aromatic ring is not cleaved because the sp²-hybridized carbon of the benzene ring is resistant to Sₙ2 attack, and the formation of a phenyl cation for an Sₙ1 pathway is highly unfavorable. libretexts.orgmasterorganicchemistry.com

Reactant Reagent Mechanism Products
This compoundHI or HBr (conc.)Sₙ21,2,4-Trihydroxybenzene, Ethyl halide (CH₃CH₂I or CH₃CH₂Br)

Rearrangement Reactions Involving the Ethoxy Substituent

The ethoxy substituent on the this compound ring, in conjunction with the two hydroxyl groups, plays a significant role in directing the course of intramolecular rearrangement reactions. These reactions typically require the derivatization of the hydroxyl groups to create a migrating group. The electronic nature of the ethoxy group, being an electron-donating group, influences the regioselectivity of these rearrangements, often dictating the position of the migrating group on the aromatic ring. Two classical rearrangement reactions, the Fries rearrangement and the Claisen rearrangement, are of particular relevance.

Fries Rearrangement of this compound Derivatives

The Fries rearrangement involves the transformation of a phenolic ester into a hydroxy aryl ketone, catalyzed by a Lewis acid. byjus.comwikipedia.orgtestbook.com For this compound, one or both of the hydroxyl groups would first need to be acylated, for instance, to form an acetate (B1210297) ester. Upon treatment with a Lewis acid, such as aluminum chloride (AlCl₃), the acyl group can migrate from the oxygen atom to the aromatic ring.

The ethoxy group, being an ortho-, para-director, along with the remaining hydroxyl or acetoxy group, will influence the position of the incoming acyl group. The possible products would be acyl-substituted 2-ethoxybenzene-1,4-diols. The regioselectivity of the Fries rearrangement is known to be dependent on reaction conditions such as temperature and the solvent used. byjus.com Lower temperatures generally favor the formation of the para-isomer, while higher temperatures tend to yield the ortho-isomer. byjus.comchemistrylearner.com

A study on the Fries rearrangement of hydroquinone diesters using boron trifluoride etherate complexes has demonstrated the successful formation of acetylhydroquinone derivatives, suggesting a viable pathway for the acylation of the this compound core. nih.govacs.org

Table 1: Potential Fries Rearrangement Products of this compound Derivatives

Starting Material (Ester of this compound)Migrating GroupProbable Product(s)
4-acetoxy-2-ethoxy-phenolAcetyl2-acetyl-6-ethoxybenzene-1,4-diol and/or 3-acetyl-2-ethoxybenzene-1,4-diol
1,4-diacetoxy-2-ethoxybenzeneAcetylMono and/or di-acetyl substituted this compound

Claisen Rearrangement of this compound Derivatives

The Claisen rearrangement is a nih.govnih.gov-sigmatropic rearrangement of an allyl aryl ether, which upon heating or in the presence of a Lewis acid, yields a C-allylated phenol. wikipedia.orglibretexts.orglibretexts.org To enable this rearrangement for this compound, one or both of the hydroxyl groups would need to be converted to an allyl ether.

The regioselectivity of the aromatic Claisen rearrangement is influenced by the electronic properties of the substituents on the benzene ring. nih.govacs.org Electron-donating groups, such as the ethoxy group, can direct the allyl group to either the ortho or para position relative to the ether linkage. For an allyl ether of this compound, the rearrangement would lead to the introduction of an allyl group onto the aromatic nucleus. Research on the Claisen rearrangement of meta-substituted allyl phenyl ethers has shown that electron-donating groups favor migration to the position further from the meta-substituent. researchgate.netrsc.org A zinc-catalyzed Claisen rearrangement of allyl(4-ethoxyphenyl)ether has been reported to efficiently produce 2-allyl-4-ethoxyphenol, highlighting a practical method for such transformations. benthamopenarchives.com

If both ortho positions relative to the allyloxy group are blocked, the reaction can proceed via a two-step process involving a Cope rearrangement to the para position, followed by tautomerization to the phenol. organic-chemistry.org

Table 2: Potential Claisen Rearrangement Products of this compound Derivatives

Starting Material (Allyl Ether of this compound)Migrating GroupProbable Product(s)
4-(allyloxy)-2-ethoxyphenolAllyl3-allyl-2-ethoxybenzene-1,4-diol and/or 5-allyl-2-ethoxybenzene-1,4-diol
1,4-bis(allyloxy)-2-ethoxybenzeneAllylMono and/or di-allyl substituted this compound

Derivatization Chemistry and Advanced Functionalization of 2 Ethoxybenzene 1,4 Diol

Synthesis of Alkylated and Arylated Derivatives

The hydroxyl groups of 2-ethoxybenzene-1,4-diol are the primary sites for alkylation and arylation reactions, typically proceeding through nucleophilic substitution. The Williamson ether synthesis is a classic and widely used method for this purpose. byjus.comwikipedia.orgmasterorganicchemistry.com In this reaction, the hydroquinone (B1673460) is first deprotonated with a suitable base to form a more nucleophilic phenoxide ion, which then displaces a halide from an alkyl or aryl halide.

The reactivity of the two hydroxyl groups can be controlled to achieve mono- or di-alkylation. Due to the electron-donating nature of the ethoxy group, the hydroxyl group at the 4-position is generally more acidic and sterically accessible, favoring initial reaction at this site.

Table 1: Examples of Alkylation Reactions based on Williamson Ether Synthesis

Reactant 1 (Alkoxide) Reactant 2 (Halide) Product Conditions
Sodium 2-ethoxy-4-hydroxyphenoxide Methyl iodide 2-Ethoxy-4-methoxybenzene-1-ol Base (e.g., NaH), THF
Sodium 2-ethoxy-1,4-phenoxide Ethyl bromide 1,2-Diethoxybenzene-4-ol Stoichiometric base, Ethanol (B145695)

Arylation can be more challenging and may require transition-metal catalysis, such as in the Ullmann condensation or Buchwald-Hartwig amination-type cross-coupling reactions, to form aryl ethers.

Another approach to substitution on the aromatic ring involves the reaction of the oxidized form, 2-ethoxy-1,4-benzoquinone, with organoboranes. For instance, B-alkylpinacolboranes can react with 1,4-benzoquinone (B44022) under acidic, oxidizing conditions to yield 2-substituted hydroquinones after subsequent hydrogenation. researchgate.net This methodology could be adapted for the synthesis of various alkylated and arylated derivatives of this compound.

Formation of Heterocyclic Ring Systems Incorporating the this compound Unit

The this compound scaffold can be incorporated into various heterocyclic structures. These reactions often proceed via its oxidized form, 2-ethoxy-1,4-benzoquinone, which is a potent electrophile and dienophile.

Spirocyclization involves the formation of a new ring system that shares a single atom with the existing ring. Benzoquinones are excellent substrates for dearomative spirocyclization reactions. researchgate.net For 2-ethoxy-1,4-benzoquinone, these reactions would typically involve nucleophilic attack at one of the carbonyl carbons, followed by an intramolecular cyclization to form a spirocyclic product.

Various nucleophiles can be employed, leading to a diverse range of spiro-heterocycles. For example, the reaction with N-aryl alkynamides can lead to spirolactams under catalytic conditions. researchgate.net

Table 2: Potential Spirocyclization Reactions of 2-Ethoxy-1,4-benzoquinone

Reactant Reagent/Catalyst Product Type
N-Aryl alkynamide Au(I)/Ag(I) catalyst Spirolactam
Benzisoxazole-tethered ynone Aryl thiol Functionalized spirocycle

Annulation Strategies

Annulation reactions involve the formation of a new ring fused to the existing aromatic ring. Benzoquinones are versatile partners in various annulation strategies, including cycloaddition and cascade reactions. rsc.orgrsc.org 2-Ethoxy-1,4-benzoquinone can act as a Michael acceptor or a dienophile in these transformations.

For instance, [3+2] and [4+2] cycloaddition reactions are common. In a [4+2] cycloaddition (Diels-Alder reaction), the benzoquinone acts as the dienophile, reacting with a suitable diene to form a new six-membered ring. Annulations can also be achieved through rhodium-catalyzed dual C-H activation strategies, reacting with compounds like 2-arylindoles to form indole-fused heterocycles. nih.gov

Table 3: Examples of Annulation Reactions with Benzoquinones

Reaction Type Reactant Partner Product Type
[4+2] Cycloaddition Conjugated diene Fused cyclohexene (B86901) derivative
[3+2] Annulation 3-Substituted indole Benzofuroindoline
[3+3] Annulation β-Enamino ester Dihydroisoquinoline derivative

Polymerization and Macromolecular Synthesis Utilizing this compound

The difunctional nature of this compound, with its two hydroxyl groups, makes it a suitable monomer for the synthesis of various polymers through condensation polymerization. gdckulgam.edu.in

In condensation polymerization, monomers with two or more reactive functional groups react to form a polymer with the elimination of a small molecule, such as water. This compound can react with difunctional monomers like dicarboxylic acids or their derivatives (e.g., diacyl chlorides) to form polyesters, or with dihalides to form polyethers. The presence of the ethoxy group can influence the properties of the resulting polymer, such as its solubility, thermal stability, and crystallinity.

The synthesis of aliphatic polyesters, for example, can be achieved by the polycondensation of a diacid with a diol using an inorganic acid as a catalyst. nih.gov This general principle can be applied to this compound.

This compound can be incorporated into both the main chain and side chains of polymers.

Main-Chain Polymers: When used as a monomer in condensation polymerization with other difunctional monomers, the this compound unit becomes an integral part of the polymer backbone. This is typical in the formation of polyesters and polyethers. For example, reaction with a dicarboxylic acid would lead to a polyester (B1180765) where the 2-ethoxy-1,4-phenylene unit is repeated throughout the main chain.

Side-Chain Polymers: The hydroxyl groups of this compound can also be used to attach it as a pendant group to a pre-existing polymer backbone. Alternatively, one of the hydroxyl groups could be modified with a polymerizable group, such as an acrylate (B77674) or vinyl ether. This functionalized monomer could then be polymerized via chain-growth polymerization, resulting in a polymer with the this compound moiety in the side chain.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
2-Ethoxy-1,4-benzoquinone
Sodium 2-ethoxy-4-hydroxyphenoxide
Methyl iodide
2-Ethoxy-4-methoxybenzene-1-ol
Sodium 2-ethoxy-1,4-phenoxide
Ethyl bromide
1,2-Diethoxybenzene-4-ol
Potassium 2-ethoxy-1,4-phenoxide
Benzyl (B1604629) chloride
1,4-Bis(benzyloxy)-2-ethoxybenzene
B-alkylpinacolborane
N-Aryl alkynamide
Benzisoxazole-tethered ynone
Aryl thiol
3-Substituted indole
β-Enamino ester
2-Arylindole
Dicarboxylic acid
Diacyl chloride
Dihalide
Acrylate

Covalent Modifications for Probing Structure-Reactivity Relationships

Covalent modification of this compound is a key strategy for investigating how its structural features influence its chemical and physical properties. By systematically altering the functional groups, researchers can gain insights into reaction mechanisms, electronic effects, and potential applications. The primary sites for modification are the hydroxyl groups and the aromatic ring itself.

The hydroxyl groups can readily undergo several classic reactions:

Etherification and Esterification: The hydroxyl groups can be converted into ethers or esters. These reactions modify the molecule's polarity, solubility, and hydrogen-bonding capabilities. For instance, reaction with alkyl halides in the presence of a base leads to the formation of di-ethers, while reaction with acyl chlorides or anhydrides yields ester derivatives. gcms.cz Studying the kinetics and yields of these reactions helps to probe the relative steric hindrance and nucleophilicity of the two hydroxyl groups.

Oxidation: The 1,4-diol (hydroquinone) moiety is susceptible to oxidation to form the corresponding 1,4-benzoquinone derivative. This redox transformation is a critical aspect of its chemistry. The electrochemical potential of this oxidation is highly sensitive to the electronic nature of the substituents on the ring. The ethoxy group, being an electron-donating group, influences this potential. By introducing other substituents onto the aromatic ring, the relationship between the substitution pattern and the redox properties can be systematically studied.

Electrophilic aromatic substitution provides another avenue for covalent modification. The high electron density of the benzene (B151609) ring, enhanced by the ethoxy and hydroxyl groups, facilitates reactions such as halogenation, nitration, and Friedel-Crafts reactions. ncert.nic.inlibretexts.org The positions of substitution are directed to the carbons ortho and para to the existing activating groups. These modifications introduce new functional groups that can dramatically alter the molecule's electronic structure and reactivity, providing a basis for structure-reactivity studies. For example, introducing an electron-withdrawing group like a nitro group would significantly change the redox potential of the hydroquinone system.

A key application of these modifications is in the development of functional materials and biologically active molecules. For instance, covalent attachment of specific moieties can create probes to study interactions in biological systems or to tune the photophysical properties of the molecule. nih.gov

The table below illustrates hypothetical modifications to probe structure-reactivity relationships, based on established chemical principles for substituted phenols and hydroquinones.

Modification ReactionReagent ExampleModified Functional GroupProperty Investigated
EsterificationAcetyl Chloride-OH to -OCOCH₃Steric hindrance, nucleophilicity, solubility
EtherificationMethyl Iodide-OH to -OCH₃Hydrogen bonding capacity, polarity
OxidationSodium Dichromate/H₂SO₄-OH, -OH to =O, =ORedox potential, electronic effects
BrominationBr₂/FeBr₃Ring C-H to C-BrAromatic reactivity, influence on redox properties

Synthesis of Conjugated Systems Incorporating the Ethoxybenzene-1,4-diol Moiety

The this compound scaffold is a valuable building block for the construction of larger, conjugated systems, which are of significant interest for applications in organic electronics, such as molecular wires and conductive polymers. uni-konstanz.de The synthesis of these systems typically involves converting the hydroxyl groups into functionalities suitable for cross-coupling reactions.

A common strategy is to transform the diol into a dihalide or a ditriflate (bis(trifluoromethanesulfonate)). These derivatives serve as excellent electrophilic partners in various palladium-catalyzed cross-coupling reactions.

Suzuki Coupling: The di-bromo or di-iodo derivative of 2-ethoxybenzene can be coupled with arylboronic acids or esters to form bi-aryl or poly-aryl structures. This extends the π-conjugation across the newly formed carbon-carbon single bonds.

Sonogashira Coupling: The dihalide derivatives can react with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst. spbu.ru This reaction introduces carbon-carbon triple bonds into the molecular backbone, creating linear, rigid conjugated systems known as oligo(phenylene ethynylene)s (OPEs). The resulting materials often exhibit interesting photophysical properties, such as fluorescence. spbu.ru

Heck Coupling: Coupling with alkenes can also be used to extend the conjugated system, introducing vinylene linkages.

The ethoxy group plays a crucial role in these syntheses. Its electron-donating nature enhances the solubility of the resulting conjugated polymers or oligomers in organic solvents, which is a critical factor for their processing and characterization. Furthermore, the ethoxy group can be used to fine-tune the electronic and optical properties (e.g., the HOMO/LUMO energy levels and the absorption/emission wavelengths) of the final conjugated material.

An example synthetic pathway would involve the initial conversion of this compound to 1,4-dibromo-2-ethoxybenzene. This intermediate can then be subjected to a double Sonogashira coupling with an alkyne like trimethylsilylacetylene. Subsequent deprotection of the silyl (B83357) group would yield a di-ethynyl derivative, which is itself a versatile building block for further chain extension reactions. spbu.ru The strategic combination of these coupling reactions allows for the precise construction of complex, multi-component conjugated architectures with the this compound unit at their core.

The table below outlines potential building blocks derived from this compound for synthesizing conjugated systems.

Derived Building BlockKey Functional GroupCoupling ReactionExample Coupling PartnerResulting Conjugated Linkage
1,4-Dibromo-2-ethoxybenzeneAryl BromideSuzukiPhenylboronic acidAryl-Aryl
1,4-Diiodo-2-ethoxybenzeneAryl IodideSonogashiraPhenylacetyleneAryl-Alkynyl
2-Ethoxybenzene-1,4-diyl bis(trifluoromethanesulfonate)Aryl TriflateHeckStyreneAryl-Vinylene
1,4-Diethynyl-2-ethoxybenzeneTerminal AlkyneGlaser CouplingSelf-couplingButadiyne

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of 2-Ethoxybenzene-1,4-diol is anticipated to exhibit distinct signals corresponding to the aromatic protons, the ethoxy group protons, and the hydroxyl protons. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron-donating effects of the hydroxyl and ethoxy groups.

Expected ¹H NMR Data:

The aromatic region would likely display a complex splitting pattern due to the coupling between the three non-equivalent protons on the benzene (B151609) ring. The proton positioned between the two oxygen-containing substituents would likely appear at the most upfield position due to strong shielding effects. The other two aromatic protons would exhibit chemical shifts and coupling constants characteristic of their relative positions.

The ethoxy group would be identified by a characteristic triplet for the methyl protons (–CH₃) and a quartet for the methylene (B1212753) protons (–OCH₂–), arising from coupling with each other. The hydroxyl (–OH) protons would typically appear as broad singlets, and their chemical shifts can be highly dependent on the solvent, concentration, and temperature.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Aromatic H (C3-H)6.5 - 6.7d~3.0
Aromatic H (C5-H)6.6 - 6.8dd~8.5, ~3.0
Aromatic H (C6-H)6.7 - 6.9d~8.5
Ethoxy -OCH₂-3.9 - 4.1q~7.0
Ethoxy -CH₃1.3 - 1.5t~7.0
Hydroxyl -OH (C1)4.5 - 5.5s (broad)-
Hydroxyl -OH (C4)4.5 - 5.5s (broad)-

Note: These are predicted values and may vary based on experimental conditions.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, eight distinct signals are expected, corresponding to the six aromatic carbons and the two carbons of the ethoxy group. The chemical shifts of the aromatic carbons are significantly influenced by the oxygen substituents.

Expected ¹³C NMR Data:

The carbons directly attached to the oxygen atoms (C1, C2, and C4) are expected to resonate at lower field (higher ppm values) due to the deshielding effect of the electronegative oxygen atoms. The remaining aromatic carbons will appear at higher field. The ethoxy group carbons will have characteristic shifts, with the methylene carbon (–OCH₂–) appearing at a lower field than the methyl carbon (–CH₃).

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted Chemical Shift (ppm)
C1145 - 150
C2148 - 152
C3102 - 108
C4140 - 145
C5115 - 120
C6118 - 123
Ethoxy -OCH₂-63 - 68
Ethoxy -CH₃14 - 18

Note: These are predicted values and may vary based on experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign all proton and carbon signals, two-dimensional (2D) NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For this compound, COSY would show cross-peaks between adjacent aromatic protons and between the methylene and methyl protons of the ethoxy group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each protonated carbon by linking the previously discussed ¹H and ¹³C NMR data.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation pattern.

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) is essential for determining the precise molecular formula of this compound. By measuring the m/z value to several decimal places, HR-MS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₈H₁₀O₃), the expected exact mass would be calculated and compared to the experimentally determined value to confirm its molecular formula with high confidence.

Expected HR-MS Data:

Ion Calculated m/z
[M+H]⁺155.0654
[M+Na]⁺177.0473
[M-H]⁻153.0501

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is well-suited for the analysis of volatile and semi-volatile compounds like this compound, often after derivatization to increase volatility.

In a typical GC-MS analysis, the compound would first be separated from a mixture on a GC column, and its retention time would be a characteristic property under specific chromatographic conditions. Upon entering the mass spectrometer, the molecule would be ionized, typically by electron ionization (EI), leading to the formation of a molecular ion (M⁺) and various fragment ions.

The fragmentation pattern is a molecular fingerprint that can be used for structural confirmation. For this compound, common fragmentation pathways would likely involve the loss of the ethoxy group, or parts of it (e.g., loss of an ethyl radical, C₂H₅•, or ethylene, C₂H₄), and potentially the loss of a hydroxyl group or carbon monoxide from the aromatic ring. The analysis of these fragments helps to piece together the structure of the original molecule.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a cornerstone of chemical analysis, providing invaluable information about the functional groups present in a molecule. By measuring the vibrations of chemical bonds, which occur at characteristic frequencies, techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy allow for a detailed structural elucidation.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a unique fingerprint of the molecule, revealing its constituent functional groups. For this compound, the key functional groups are the hydroxyl (-OH) groups, the ether (C-O-C) linkage, and the aromatic benzene ring.

Based on data for the analogous compound, 2-methoxybenzene-1,4-diol, the expected characteristic FTIR absorption bands for this compound are summarized below. nih.govsigmaaldrich.cnnist.gov The broad O-H stretching band is characteristic of the hydrogen-bonded hydroxyl groups. The aromatic C-H and C=C stretching vibrations confirm the presence of the benzene ring, while the C-O stretching bands correspond to both the phenolic hydroxyl and the ethoxy functional groups.

Table 1: Characteristic FTIR Peaks for 2-methoxybenzene-1,4-diol (Analog to this compound)

Wavenumber (cm⁻¹) Vibration Type Functional Group
3300 - 3500 (broad) O-H Stretch Phenolic -OH
3000 - 3100 C-H Stretch Aromatic
2850 - 2980 C-H Stretch Aliphatic (Ethoxy)
1500 - 1600 C=C Stretch Aromatic Ring
1200 - 1260 C-O Stretch Aryl Ether
1020 - 1075 C-O Stretch Alkyl Ether

Note: This data is based on spectra available for 2-methoxyhydroquinone (B1205977) from sources including the NIST WebBook and PubChem. nih.govnist.gov The exact peak positions for this compound may vary slightly.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to vibrations that change the dipole moment, Raman is sensitive to vibrations that change the polarizability of the molecule. It is particularly useful for identifying non-polar bonds and symmetric vibrations.

For this compound, Raman spectroscopy would be effective in characterizing the aromatic ring vibrations and the C-C backbone of the ethoxy group. Symmetrical vibrations of the benzene ring, which are often weak in the IR spectrum, can be strong in the Raman spectrum. researchgate.net Data for the analogous 2-methoxy-p-quinone suggests that key vibrations for the quinone form would be in the 1600-1700 cm⁻¹ region. researchgate.net For the diol form, characteristic peaks would include the ring breathing mode and C-H stretching.

Table 2: Expected Raman Shifts for this compound

Raman Shift (cm⁻¹) Vibration Type Functional Group
3050 - 3080 C-H Symmetrical Stretch Aromatic
1580 - 1610 C=C Stretching Aromatic Ring
990 - 1010 Ring Breathing Mode Benzene Ring
600 - 620 CCC In-plane Deformation Benzene Ring

Note: This table is based on general spectral data for substituted benzenes and related hydroquinone (B1673460) derivatives. researchgate.netelectrochemsci.org Specific data for this compound is not widely available.

Electronic Spectroscopy for Conjugation and Electronic Transitions

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic structure of a molecule by probing the transitions of electrons from lower to higher energy orbitals upon absorption of UV or visible light. It is especially useful for analyzing compounds with conjugated π-systems, such as aromatic rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy

In UV-Vis spectroscopy, the absorption of photons promotes electrons from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO). For aromatic compounds like this compound, the most significant transitions are typically π → π* transitions associated with the benzene ring's conjugated system. The presence of hydroxyl and ethoxy substituents (auxochromes) on the ring shifts the absorption maxima (λ_max) to longer wavelengths compared to unsubstituted benzene.

Studies on 2-methoxyhydroquinone show significant absorption at wavelengths above 290 nm. nih.govresearchgate.netcapes.gov.br It is expected that this compound would exhibit a similar UV-Vis profile, with characteristic absorption bands in the UV region.

Table 3: UV-Vis Absorption Data for 2-methoxybenzene-1,4-diol (Analog to this compound)

Solvent λ_max (nm) Molar Absorptivity (ε) Transition Type
Ethanol (B145695)/Water ~294 ~3700 π → π*

Note: Data is based on reported values for 2-methoxyhydroquinone. nih.govresearchgate.net The solvent can influence the exact λ_max. The ethoxy group in this compound may cause a minor shift compared to the methoxy (B1213986) analog.

Chromatographic Techniques for Purity and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. It is particularly well-suited for the analysis of phenolic compounds like this compound. Reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture, is the most common mode for this class of compounds.

While specific methods for this compound are not detailed in the literature, methods for the analysis of hydroquinone and its derivatives are well-established and directly applicable. sielc.comresearchgate.netnih.govoup.com These methods typically employ a C18 column with a mobile phase consisting of acetonitrile (B52724) or methanol (B129727) and an acidic aqueous buffer, with detection by a UV detector at a wavelength corresponding to the analyte's λ_max.

Table 4: Typical HPLC Conditions for Analysis of Hydroquinone Derivatives

Parameter Description
Column Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) sielc.comnih.gov
Mobile Phase Isocratic or gradient mixture of Acetonitrile/Water or Methanol/Water with an acid modifier (e.g., phosphoric acid, sulfuric acid) sielc.comsielc.com
Flow Rate 0.5 - 1.0 mL/min nih.gov
Detection UV-Vis Diode Array Detector (DAD) at ~290-300 nm sielc.comoup.com
Temperature Ambient or controlled (e.g., 25-40 °C)

Note: These are general conditions and would require optimization for the specific analysis of this compound to ensure adequate separation and quantification.

Gas Chromatography (GC)

Gas chromatography (GC) is a powerful analytical technique used for separating and analyzing volatile and semi-volatile compounds in a mixture. For a compound like this compound, GC analysis would typically involve its vaporization and subsequent separation as it passes through a chromatographic column. The separation is based on the differential partitioning of the analyte between the stationary phase coated on the column and the mobile phase, which is an inert gas.

In principle, the analysis of this compound by GC would require careful consideration of its chemical properties. The presence of two polar hydroxyl (-OH) groups can lead to peak tailing and potential thermal degradation in the GC injector or column, which can complicate quantification and reduce sensitivity. To address these challenges, a derivatization step is often employed for phenolic compounds prior to GC analysis. nih.govepa.gov This process converts the polar hydroxyl groups into less polar, more volatile derivatives, such as silyl (B83357) ethers or acetate (B1210297) esters, resulting in improved chromatographic peak shape and thermal stability. nih.gov

A hypothetical GC method for a derivatized form of this compound would likely utilize a capillary column with a non-polar or medium-polarity stationary phase, such as one based on polydimethylsiloxane. The selection of the detector would depend on the desired sensitivity and selectivity; a Flame Ionization Detector (FID) is commonly used for general organic compounds, while a Mass Spectrometer (MS) would provide definitive identification based on the mass spectrum of the analyte.

While synthesis of this compound has been mentioned in the context of creating other materials like liquid crystalline polymers, the associated analytical characterization data, including GC parameters, is not provided in these sources. acs.orgspringerprofessional.de Without specific studies, any detailed procedural description or data table would be speculative. Therefore, the establishment of a robust and validated GC method for this compound would require dedicated laboratory research to optimize sample preparation, derivatization, and the instrumental conditions outlined below.

Computational Chemistry and Theoretical Studies of 2 Ethoxybenzene 1,4 Diol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering insights into the electronic structure and energy of molecules. These methods solve the Schrödinger equation, or a simplified form of it, to determine the wave function and energy of a system. For 2-Ethoxybenzene-1,4-diol, these calculations can elucidate its geometry, stability, and various physicochemical properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. tuwien.ac.at Instead of dealing with the complex many-electron wave function, DFT focuses on the electron density, a simpler quantity, to calculate the energy of a system. tuwien.ac.at For this compound, DFT is instrumental in several key areas:

Molecular Geometry Optimization: Before any properties can be accurately predicted, the most stable three-dimensional arrangement of the atoms (the equilibrium geometry) must be found. DFT methods, such as those employing the B3LYP hybrid functional with a suitable basis set like 6-311G(d,p), can be used to perform geometry optimization. rsc.orgnih.gov This process systematically alters the bond lengths, bond angles, and dihedral angles of this compound to find the structure with the minimum energy. The resulting optimized geometry provides the foundation for all other computational predictions.

Electronic Structure Analysis: DFT calculations provide a detailed picture of how electrons are distributed within the molecule. This includes the calculation of molecular orbitals, electron density maps, and atomic charges. Understanding the electronic structure is crucial for predicting reactivity, as it highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For instance, the oxygen atoms of the hydroxyl and ethoxy groups are expected to be electron-rich, while the aromatic ring will have a delocalized π-electron system.

A study on related phenolic compounds utilized DFT to calculate physical properties and determine the dominant antioxidant mechanisms. rsc.org Similarly, DFT has been employed to validate the structures of analogous diols by optimizing their geometries.

Table 1: Predicted Geometric Parameters for this compound using DFT (B3LYP/6-31G(d,p))

ParameterPredicted Value
C-O (hydroxyl) bond length~1.36 Å
O-H (hydroxyl) bond length~0.97 Å
C-O (ethoxy) bond length~1.37 Å
C-C (aromatic) bond length~1.39 - 1.41 Å
C-O-C (ethoxy) bond angle~118°

Note: These are hypothetical values based on typical DFT calculations for similar phenolic compounds and serve as an illustrative example.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemical calculations that are based on first principles, without the use of experimental data or empirical parameters beyond fundamental physical constants. anu.edu.au While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can offer higher accuracy for certain properties.

For this compound, ab initio calculations can be used to predict a range of molecular properties with high confidence:

Thermodynamic Properties: Enthalpy of formation, entropy, and Gibbs free energy can be calculated, providing insights into the stability of the molecule and the thermodynamics of its potential reactions.

Dipole Moment and Polarizability: These properties, which describe the molecule's response to an external electric field, can be accurately predicted. The dipole moment is particularly important for understanding intermolecular interactions.

Ionization Potential and Electron Affinity: These fundamental properties relate to the energy required to remove an electron and the energy released upon adding an electron, respectively. They are crucial for understanding the molecule's redox behavior.

Studies on similar molecules, like anisole (B1667542) (methoxybenzene), have employed high-level ab initio methods such as CCSD(T) to accurately predict interaction energies and structural preferences. rsc.org

Molecular Orbital Theory and Frontier Molecular Orbitals (FMO) Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, where atomic orbitals combine to form molecular orbitals that span the entire molecule. libretexts.orgpressbooks.pub This theory is fundamental to understanding chemical bonding and electronic transitions.

Within MO theory, the Frontier Molecular Orbitals (FMOs) are of particular importance for predicting reactivity. libretexts.org These are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org

HOMO (Highest Occupied Molecular Orbital): This orbital can be considered the "valence band" of the molecule. The electrons in the HOMO are the most loosely held and are therefore the most available to be donated in a chemical reaction. Regions of the molecule where the HOMO is localized are likely to be nucleophilic or act as electron donors. For this compound, the HOMO is expected to have significant contributions from the oxygen atoms' lone pairs and the aromatic π-system. researchgate.net

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest-energy orbital that is empty of electrons. It can accept electrons from another species, meaning that regions where the LUMO is localized are electrophilic. malayajournal.org In this compound, the LUMO is likely to be an antibonding π* orbital distributed over the benzene (B151609) ring. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter. A small gap suggests that the molecule is easily polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. malayajournal.org A large gap implies high kinetic stability. malayajournal.org FMO analysis has been successfully applied to understand the antioxidant activity of dihydroxybenzenes and the reactivity of other complex organic molecules. researchgate.netmdpi.com

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

OrbitalPredicted Energy (eV)Description
HOMO-5.4Electron-donating orbital, localized on the hydroxyl groups and aromatic ring.
LUMO-0.8Electron-accepting orbital, localized on the aromatic ring.
HOMO-LUMO Gap4.6Indicates moderate chemical reactivity and stability.

Note: These values are illustrative and based on typical results for substituted phenols.

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry allows for the detailed exploration of potential chemical reactions at a molecular level. By mapping the potential energy surface (PES), researchers can identify the most likely pathways a reaction will follow, including the structures of intermediates and, crucially, transition states.

A transition state (TS) is the highest energy point along the lowest energy path between reactants and products. acs.org Its structure and energy determine the activation energy of the reaction, which is the primary factor controlling the reaction rate.

For this compound, this type of analysis could be applied to study:

Oxidation Reactions: Modeling the reaction with an oxidizing agent (like a hydroxyl radical) could elucidate the mechanism of its antioxidant activity. This would involve locating the transition state for hydrogen atom abstraction from one of the hydroxyl groups. rsc.org

Metabolic Transformations: Predicting how the molecule might be metabolized in a biological system by modeling its interaction with enzymatic active sites.

Synthesis Reactions: Optimizing synthetic routes by comparing the activation energies of different potential pathways. For example, modeling the etherification step in its synthesis could provide insights into the reaction mechanism. rsc.org

Methods like the nudged elastic band (NEB) or eigenvector-following algorithms are used to locate transition states. Once found, the TS structure can be confirmed by a frequency calculation, which should show exactly one imaginary frequency corresponding to the motion along the reaction coordinate. acs.org Such analyses have been performed on the ozonolysis of catechol, a related diol, to map out complex reaction pathways and product distributions. acs.org

Spectroscopic Property Prediction and Correlation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data. This is invaluable for structure elucidation and for interpreting experimental spectra. By calculating spectra for a proposed structure, one can compare them with experimental results to confirm or reject the hypothesis.

NMR Spectroscopy: The chemical shifts (δ) for ¹H and ¹³C NMR can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. epstem.net These calculated shifts can then be correlated with experimental values to aid in signal assignment. epstem.net

Infrared (IR) Spectroscopy: By performing a frequency calculation on the optimized geometry, the vibrational modes of the molecule can be determined. researchgate.net The frequencies and intensities of these modes correspond to the peaks in an IR spectrum. This can help in identifying characteristic functional group vibrations, such as the O-H stretch of the hydroxyl groups and the C-O stretches of the ether and phenol (B47542) moieties.

UV-Visible Spectroscopy: Electronic transitions, which give rise to UV-Vis spectra, can be predicted using methods like Time-Dependent DFT (TD-DFT). This calculates the energies of excited states, corresponding to the wavelengths of maximum absorption (λₘₐₓ).

These computational techniques have been used to confirm the structures of newly isolated natural products by combining calculated IR and NMR data with experimental measurements. nih.gov

Table 3: Predicted vs. Experimental Spectroscopic Data (Illustrative)

SpectroscopyPredicted ValueExperimental Value (Typical Range)
¹H NMR (phenolic OH)δ 4.5-5.5 ppmδ 4.0-7.0 ppm
¹³C NMR (C-OH)δ 145-155 ppmδ 140-160 ppm
IR (O-H stretch)~3400-3500 cm⁻¹~3200-3600 cm⁻¹ (broad)
UV-Vis (λₘₐₓ in Methanol)~290 nm~285-295 nm

Note: Experimental values are typical for substituted hydroquinones. Predicted values are illustrative of what a computational study would aim to reproduce.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics is excellent for studying the electronic properties of a single molecule, Molecular Dynamics (MD) simulations are better suited for exploring the dynamic behavior of molecules and their interactions with their environment over time. researchgate.netnih.gov MD uses classical mechanics (Newton's laws of motion) and a force field to simulate the movements of atoms in a system. researchgate.net

For this compound, MD simulations can provide critical insights into:

Conformational Analysis: The ethoxy group can rotate, and the hydroxyl groups can also change their orientation. MD simulations can explore the potential energy surface associated with these rotations to identify the most stable conformers and the energy barriers between them. This is crucial for understanding which shapes the molecule is most likely to adopt. chemrxiv.org

Solvation and Intermolecular Interactions: By placing the molecule in a simulated box of solvent (e.g., water or an organic solvent), MD can model how the solvent molecules arrange themselves around the solute. This allows for the study of hydrogen bonding between the hydroxyl groups of this compound and water molecules, which governs its solubility.

Crystal Packing: MD simulations can be used to predict how molecules of this compound would pack together in a solid crystal, which is important for materials science applications. researchgate.net

MD simulations are a powerful tool for bridging the gap between the static picture of a single molecule and the dynamic reality of a chemical system. nih.gov

Structure-Reactivity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Theoretical Models

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are cornerstones of computational chemistry and toxicology, aiming to correlate the chemical structure of a compound with its reactivity or biological activity. These models are instrumental in predicting the behavior of new or untested chemicals, thereby guiding synthesis and prioritizing experimental testing.

For hydroquinone (B1673460) derivatives, SAR and QSAR studies often focus on predicting properties such as enzyme inhibition, toxicity, and electrochemical potential. The reactivity of these compounds is largely governed by the nature and position of substituents on the benzene ring, which modulate the electron density and steric environment of the hydroxyl groups.

Structure-Reactivity Relationship (SAR) Insights from Analogous Compounds:

The fundamental reactivity of this compound is centered on the hydroquinone moiety. The two hydroxyl groups can undergo oxidation to form the corresponding p-benzoquinone. The ethoxy group (–OCH₂CH₃) at the 2-position significantly influences this reactivity. As an electron-donating group, the ethoxy substituent increases the electron density of the aromatic ring, which is expected to lower the oxidation potential compared to unsubstituted hydroquinone, making it more susceptible to oxidation.

SAR studies on similar hydroquinone derivatives have established several key principles that would apply to this compound:

Substituent Effects: The nature of the substituent (electron-donating or electron-withdrawing) is a primary determinant of reactivity. Electron-donating groups, like the ethoxy group, generally enhance the antioxidant capacity and reactivity towards electrophiles, while electron-withdrawing groups tend to decrease it.

Steric Hindrance: The size and position of the substituent can sterically hinder the approach of reactants to the hydroxyl groups, potentially slowing down reaction rates. The ethoxy group in this compound is of moderate size and its influence would depend on the specific reaction.

Intramolecular Hydrogen Bonding: While less likely to be a dominant factor for the ethoxy group compared to a substituent with a hydrogen bond donor/acceptor in the side chain, any conformational constraints imposed by the ethoxy group could influence the reactivity of the adjacent hydroxyl group.

Quantitative Structure-Activity Relationship (QSAR) Models:

QSAR models build upon SAR by developing mathematical equations that quantitatively link structural features (descriptors) to specific activities. For a compound like this compound, a QSAR model might predict properties such as its half-wave oxidation potential, its ability to inhibit a particular enzyme, or its potential for genotoxicity.

The development of a QSAR model involves:

Dataset Assembly: A collection of structurally related compounds with experimentally measured activity is gathered.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can include electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., LogP) parameters.

Model Building: Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are used to find the best correlation between the descriptors and the activity.

Validation: The model's predictive power is assessed using internal and external validation techniques.

While a specific QSAR model for this compound is not available, we can consider illustrative descriptors that would be critical in such a model for hydroquinone derivatives.

Table 1: Illustrative Molecular Descriptors for QSAR Analysis of Hydroquinone Derivatives

Descriptor CategorySpecific DescriptorRelevance to Reactivity/Activity
Electronic HOMO (Highest Occupied Molecular Orbital) EnergyRelates to the ability to donate electrons (antioxidant activity). Higher HOMO energy often corresponds to greater reactivity in oxidation reactions.
LUMO (Lowest Unoccupied Molecular Orbital) EnergyRelates to the ability to accept electrons. Important for understanding reactions with nucleophiles.
Dipole MomentInfluences solubility and interactions with polar environments.
Partial Atomic ChargesIndicates the distribution of electron density and potential sites for electrostatic interactions.
Steric/Topological Molecular WeightBasic descriptor of molecular size.
Molecular Volume/Surface AreaProvides information about the steric bulk, which can affect binding to active sites.
OvalityA measure of the deviation from a spherical shape.
Hydrophobic LogP (Octanol-Water Partition Coefficient)Describes the hydrophobicity of the molecule, which is crucial for membrane permeability and bioavailability.

A hypothetical QSAR equation for predicting the antioxidant activity (IC₅₀) of a series of alkoxyhydroquinones might take the form:

log(1/IC₅₀) = c₀ + c₁(HOMO) + c₂(LogP) + c₃*(Molecular Volume)

Where c₀, c₁, c₂, and c₃ are coefficients determined from the regression analysis. Such a model would allow for the prediction of the antioxidant potency of this compound based on its calculated descriptor values. Studies on other aromatic compounds have successfully used similar QSAR models to predict toxicological endpoints. europa.eu

Solvent Effects on Molecular Properties and Reactivity using Implicit and Explicit Solvation Models

The solvent environment can profoundly impact the structure, stability, and reactivity of a solute molecule. Computational chemistry employs two main approaches to model these solvent effects: implicit and explicit solvation models. wikipedia.org

Implicit Solvation Models:

Implicit models, also known as continuum models, treat the solvent as a continuous medium with a uniform dielectric constant (ε). wikipedia.org The solute is placed in a cavity within this dielectric continuum, and the electrostatic interactions between the solute and the solvent are calculated. Common implicit solvation models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). wikipedia.orgnih.gov

For this compound, an implicit model would be used to:

Calculate Solvation Free Energy: This provides insight into the solubility of the compound in different solvents.

Optimize Molecular Geometry in Solution: The geometry of the molecule can change depending on the polarity of the solvent.

Predict Shifts in Spectroscopic Properties: Properties like UV-Vis absorption maxima can be influenced by the solvent.

Model Reaction Pathways in Solution: The energy barriers of reactions can be significantly altered by solvent stabilization of reactants, transition states, and products.

The choice of solvent would dramatically affect the calculated properties. For instance, in a polar protic solvent like water (ε ≈ 80), significant hydrogen bonding interactions with the hydroxyl groups of this compound would be expected, leading to strong stabilization. In a nonpolar solvent like hexane (B92381) (ε ≈ 2), these interactions would be absent.

Explicit Solvation Models:

Explicit solvation models involve surrounding the solute molecule with a number of individual solvent molecules. wikipedia.org This approach allows for the detailed, specific interactions between the solute and the first few solvation shells to be modeled, including hydrogen bonding and specific orientational effects. This method is computationally more expensive than implicit models but can provide a more accurate picture of the local solvent environment. arxiv.org

An explicit solvation study of this compound would typically involve:

Placing the solute molecule in the center of a box of solvent molecules (e.g., water, methanol).

Running a molecular dynamics (MD) or Monte Carlo (MC) simulation to allow the solvent molecules to equilibrate around the solute.

Analyzing the resulting trajectories to understand the structure of the solvation shell, the number and lifetime of hydrogen bonds, and the diffusion of the solute.

Hybrid Models (Implicit + Explicit):

A common and powerful approach is to use a hybrid model where the solute and a few of the most important solvent molecules (the first solvation shell) are treated with a high level of quantum mechanical theory, while the rest of the solvent is modeled as a dielectric continuum. mdpi.com This method balances computational cost with the accuracy of capturing specific solute-solvent interactions. For this compound in an aqueous solution, a hybrid model would explicitly include water molecules hydrogen-bonded to the hydroxyl groups, all embedded within a polarizable continuum.

Table 2: Comparison of Implicit and Explicit Solvation Models for Studying this compound

FeatureImplicit Solvation ModelExplicit Solvation Model
Solvent Representation Continuous dielectric mediumIndividual solvent molecules
Computational Cost Low to moderateHigh
Key Advantage Computationally efficient for large systems and long simulations. Good for general electrostatic effects.Accurately models specific solute-solvent interactions like hydrogen bonds and local packing.
Key Disadvantage Does not capture specific local interactions or the discrete nature of the solvent.Computationally intensive, limiting the size of the system and the duration of the simulation.
Typical Application for this compound Rapid screening of solubility in various solvents; initial geometry optimization in solution.Detailed analysis of hydrogen bonding network with protic solvents; understanding the structure of the first solvation shell.

Theoretical studies on the nucleophilic substitution reactions of other organic compounds have shown that activation energies can change significantly with solvent polarity. fud.edu.ng For a reaction involving this compound, moving from a nonpolar to a polar solvent would likely stabilize charged intermediates or transition states, thereby altering the reaction kinetics. The choice between an SN1 or SN2-type mechanism can also be influenced by the solvent's ability to stabilize carbocations. fud.edu.ng

Advanced Research Applications and Prospects in Chemical Science

Role as a Key Intermediate in the Total Synthesis of Natural Products

The total synthesis of natural products represents a pinnacle of achievement in organic chemistry, often requiring the strategic assembly of complex molecular architectures from simpler, readily available starting materials. sci-hub.se Phenolic compounds, including hydroquinones and catechols, are valuable building blocks in this field due to their inherent reactivity and presence in numerous bioactive natural products. semanticscholar.org

Contributions to the Development of Novel Organic Reactions and Synthetic Methodologies

The development of novel organic reactions and synthetic methodologies expands the toolkit available to chemists for constructing molecules. The reactivity of 2-Ethoxybenzene-1,4-diol is dictated by its functional groups: a hydroquinone (B1673460) ring system and an ether linkage. This structure allows it to participate in several fundamental reaction types. Like other hydroquinones, it can be oxidized to form the corresponding ethoxy-substituted 1,4-benzoquinone (B44022), a reactive species useful in cycloaddition and other reactions. The electron-rich aromatic ring is susceptible to electrophilic aromatic substitution, although the directing effects of the three substituents can lead to mixtures of products unless conditions are carefully controlled.

While this compound has not been the centerpiece of a widely adopted, named reaction, its utility is demonstrated in specific synthetic applications. For example, it has been cited in patent literature as a component in the synthesis of novel dihydro-benzotriazine compounds, highlighting its role as a building block for creating more complex heterocyclic systems. google.com The development of synthetic methods often involves leveraging the reactivity of such functionalized intermediates. For instance, related diol systems are central to various dihydroxylation reactions that create vicinal diols, a common motif in many organic molecules. organic-chemistry.org The principles governing the reactions of this compound are well-established in advanced organic chemistry, forming a basis for its application in targeted synthetic challenges. dokumen.pubmdpi.com

Theoretical Investigations in Environmental Organic Chemistry

Theoretical studies in environmental organic chemistry seek to understand the fate of chemical compounds in the environment, including their transport, persistence, and degradation pathways. This compound has been identified as a relevant species in this context, not as a primary pollutant, but as a transformation product of other widely used chemicals.

Theoretical and experimental studies have shown that this compound can be formed during the advanced oxidation processes of certain pollutants in wastewater. nih.gov For instance, investigations into the degradation of the preservative methylparaben via plasma discharge identified 2-methoxybenzene-1,4-diol as a potential by-product. athensjournals.gr More directly, theoretical studies on the atmospheric and aquatic degradation of guaiacol (B22219) (2-methoxyphenol), a compound released from biomass burning, predict that 2-methoxybenzene-1,4-diol is a potential product in wastewater through OH-initiated reactions. nih.govresearchgate.net Although these studies focus on the methoxy- analogue, the similar structure and reactivity patterns suggest that ethoxy-substituted phenols would follow analogous degradation pathways. The cleavage of ether bonds is a known bacterial degradation mechanism for environmental contaminants like alkylphenol ethoxylates. semanticscholar.org Furthermore, the oxidative degradation of lignin, a major component of biomass, can produce a variety of substituted phenolic compounds, including guaiacol-based structures and related diols, under specific catalytic conditions. mdpi.com

Formation of Methoxy-Analogues of this compound in Environmental Systems

Parent CompoundFormation PathwayEnvironmentReference
Guaiacol (2-methoxyphenol)OH-initiated reaction with NO₂ additionWastewater nih.govresearchgate.net
MethylparabenDegradation by plasma dischargeWastewater athensjournals.gr
LigninMicrowave-assisted oxidative degradationBiomass Conversion mdpi.com

These findings are significant because the transformation of a parent compound can result in by-products with different environmental behaviors and toxicities. Understanding these degradation mechanisms is crucial for accurately assessing the environmental impact of pollutants.

Fundamental Studies in Supramolecular Chemistry and Self-Assembly (if applicable for analogues/derivatives)

Supramolecular chemistry investigates the non-covalent interactions that govern the organization of molecules into larger, functional assemblies. While direct studies on the self-assembly of this compound are scarce, its structural motifs—a benzene-diol core and ether linkages—are present in many molecules that exhibit complex supramolecular behavior.

The diol functionality, particularly in the form of catechol (1,2-dihydroxybenzene) or hydroquinone (1,4-dihydroxybenzene), is a powerful tool in constructing coordination-driven superstructures. For example, ligands incorporating catechol units are widely used to self-assemble with metal ions like iron(II) or gallium(III) to form intricate, water-soluble tetrahedral cages (M₄L₆). acs.org These cages possess an internal cavity capable of encapsulating guest molecules, leading to applications in sensing, catalysis, and drug delivery.

Furthermore, the combination of a rigid aromatic core with flexible side chains, such as the ethoxy group in this compound, is a common design principle for creating amphiphilic molecules. Analogues featuring a benzene (B151609) core with multiple long ether chains have been shown to self-assemble in solution. lookchem.com These assemblies can form various nanostructures, and their behavior is of fundamental interest for developing new materials. The interplay of π-stacking from the aromatic rings and hydrophobic interactions from the alkyl chains, mediated by the ether linkages, drives the formation of these ordered structures. escholarship.org The study of such analogues provides insight into the fundamental forces that could govern the potential self-assembly of this compound or its derivatives under appropriate conditions. researchgate.net

Future Directions and Emerging Research Avenues for 2 Ethoxybenzene 1,4 Diol

Development of Novel and Sustainable Synthetic Routes

The future of chemical manufacturing hinges on the development of environmentally benign and efficient synthetic methodologies. For 2-Ethoxybenzene-1,4-diol, research could focus on moving beyond traditional multi-step syntheses, which may involve hazardous reagents and generate significant waste.

Future research directions could include:

Biocatalysis: Employing enzymes or whole-cell systems to catalyze the synthesis of this compound from renewable feedstocks. This approach offers high selectivity and mild reaction conditions.

Flow Chemistry: Developing continuous flow processes for the synthesis, which can offer enhanced safety, better heat and mass transfer, and easier scalability compared to batch processes.

Green Solvents and Catalysts: Investigating the use of sustainable solvents like water, supercritical fluids, or bio-derived solvents, coupled with recoverable and reusable catalysts (e.g., solid-supported catalysts) to minimize environmental impact. rsc.org

Photocatalysis and Electrocatalysis: Harnessing light or electrical energy to drive the synthesis, potentially enabling new reaction pathways with high atom economy.

A comparative analysis of potential synthetic strategies is presented in the table below:

Synthetic StrategyPotential AdvantagesPotential Challenges
Biocatalysis High selectivity, mild conditions, use of renewable feedstocks.Enzyme stability and cost, downstream processing.
Flow Chemistry Enhanced safety, scalability, process control.Initial setup cost, potential for clogging.
Green Solvents/Catalysts Reduced environmental impact, catalyst reusability. rsc.orgCatalyst deactivation, solvent compatibility issues.
Photocatalysis/Electrocatalysis Energy efficiency, novel reaction pathways.Catalyst design, reaction optimization.

Exploration of Unprecedented Chemical Transformations

The diol and ethoxy functionalities of this compound provide a rich playground for exploring novel chemical reactions. Future research could uncover transformations that lead to the synthesis of complex and valuable molecules.

Key areas for exploration include:

Selective Functionalization: Developing methods for the selective mono- or di-functionalization of the hydroxyl groups, enabling the synthesis of asymmetric derivatives with tailored properties.

Ring-Opening and Rearrangement Reactions: Investigating reactions that involve the cleavage and rearrangement of the benzene (B151609) ring, potentially leading to the formation of novel aliphatic or heterocyclic structures.

Domino and Cascade Reactions: Designing multi-step reactions that occur in a single pot, triggered by the specific reactivity of the diol or ethoxy group. This can significantly improve synthetic efficiency. mdpi.com

Oxidative and Reductive Transformations: Exploring the oxidation of the hydroquinone (B1673460) moiety to the corresponding quinone and its subsequent reactivity, as well as reductive processes that could lead to cyclohexanediol derivatives.

Application of Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

Understanding reaction mechanisms and kinetics is crucial for optimizing synthetic processes. The application of advanced spectroscopic techniques for real-time, in situ monitoring of reactions involving this compound can provide invaluable insights.

Promising techniques include:

In situ FTIR and Raman Spectroscopy: To track the formation and consumption of reactants, intermediates, and products by monitoring their characteristic vibrational modes. researchgate.netliverpool.ac.uk

In situ NMR Spectroscopy: To provide detailed structural information about species present in the reaction mixture, aiding in the elucidation of reaction pathways.

Mass Spectrometry-based Techniques: Such as ReactIR, to provide real-time information on the molecular weight of reaction components.

The implementation of these operando characterization techniques is essential for understanding dynamic structural and compositional changes during chemical reactions. acs.org

Deeper Integration of Computational and Experimental Methodologies

The synergy between computational chemistry and experimental work is a powerful tool for modern chemical research. nih.gov For this compound, this integrated approach can accelerate discovery and optimization.

Future research should focus on:

Predictive Modeling: Using Density Functional Theory (DFT) and other quantum chemical methods to predict the reactivity, spectral properties, and electronic structure of this compound and its derivatives. researchgate.net

Mechanism Elucidation: Combining computational modeling with experimental data to elucidate complex reaction mechanisms, identify transition states, and understand the factors controlling selectivity. escholarship.org

Virtual Screening: Employing computational methods to screen for potential applications of this compound derivatives, for example, as ligands for catalysts or as building blocks for functional materials.

Machine Learning: Utilizing machine learning algorithms to analyze large datasets from high-throughput experiments, enabling the prediction of optimal reaction conditions and the discovery of new structure-property relationships. researchgate.net

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science (e.g., functional polymers, catalysts)

The unique structure of this compound makes it a promising candidate for incorporation into advanced materials. researchgate.net Interdisciplinary research efforts are key to unlocking this potential.

Potential areas of application include:

Functional Polymers: Incorporating this compound as a monomer or cross-linking agent to create polymers with tailored properties such as thermal stability, redox activity, or specific optical and electronic characteristics. mdpi.com

Coordination Polymers and Metal-Organic Frameworks (MOFs): Utilizing the diol functionality to coordinate with metal ions, leading to the formation of novel porous materials with potential applications in gas storage, separation, and catalysis. acs.org

Catalyst Development: Using this compound as a ligand to synthesize novel transition metal catalysts for a variety of organic transformations. mdpi.comresearchgate.net The electronic properties of the ethoxy and hydroxyl groups can be tuned to influence the catalytic activity and selectivity.

Redox-Active Materials: Exploring the reversible oxidation of the hydroquinone moiety to the quinone for applications in energy storage devices like redox flow batteries or as a component in molecular switches.

The table below summarizes potential interdisciplinary research areas and their expected outcomes.

Research AreaKey DisciplinesPotential Outcomes
Functional Polymers Organic Chemistry, Polymer ChemistryNew materials with tailored thermal, optical, or electronic properties. mdpi.com
Coordination Polymers/MOFs Organic Chemistry, Inorganic Chemistry, Materials SciencePorous materials for gas storage, separation, and catalysis. acs.org
Catalyst Development Organic Chemistry, Organometallic ChemistryNovel catalysts with enhanced activity and selectivity. mdpi.comresearchgate.net
Redox-Active Materials Organic Chemistry, Electrochemistry, Materials ScienceComponents for energy storage and molecular electronics.

By systematically pursuing these future directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries and technological advancements.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-butene-1,4-diol, and how can its structural purity be validated?

  • Methodology:

  • Synthesis: Prepare via condensation of cis-2-butene-1,4-diol with hexachlorocyclopentadiene to form intermediates like endosulfan diol . Alternative routes include catalytic hydrogenation of acetylenediols or enzymatic reduction using alcohol dehydrogenases (ADHs) under controlled pH and temperature .
  • Characterization: Use NMR spectroscopy to confirm cis/trans isomerism (chemical shifts for hydroxyl and alkene protons). GC-MS (as in Cyathea species analysis) identifies volatile byproducts . X-ray crystallography resolves stereochemistry, while HPLC monitors reaction progress .

Q. How can researchers determine the physical and chemical properties of 2-butene-1,4-diol for experimental design?

  • Methodology:

  • Density/Viscosity: Measure using a pycnometer or viscometer at 25°C (reported density: ~1.067–1.074 g/cm³) .
  • Reactivity: Conduct kinetic studies under varying conditions (e.g., pH, solvents) to assess lactonization or tautomerization tendencies. For example, monitor lactone formation via FT-IR (C=O stretch at ~1750 cm⁻¹) .
  • Thermal Stability: Perform TGA/DSC to determine decomposition temperatures and phase transitions .

Q. What safety protocols are critical when handling 2-butene-1,4-diol in laboratory settings?

  • Methodology:

  • PPE: Wear chemical-impermeable gloves (nitrile), safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of vapors. Implement spill containment measures (e.g., absorbent pads) and avoid drain disposal .
  • Emergency Response: Equip labs with eyewash stations and safety showers. Neutralize spills with inert materials like vermiculite .

Advanced Research Questions

Q. How does 2-butene-1,4-diol enhance thermodynamic efficiency in enzymatic transaminase and ADH reactions?

  • Methodology:

  • Transaminase Reactions: Use cis-2-butene-1,4-diamine as a sacrificial cosubstrate. Monitor tautomerization of 5H-pyrrole to 1H-pyrrole via UV-Vis spectroscopy (absorbance at 400–500 nm) to shift equilibrium toward amine formation. Measure enantiomeric excess using chiral HPLC .
  • ADH-Mediated Reductions: Track lactonization of cis-2-butene-1,4-diol via NMR or polarimetry to drive ketone/aldehyde reductions to completion (>90% conversion) .

Q. What role does 2-butene-1,4-diol play in optimizing catalytic reactions like the Heck-Matsuda coupling?

  • Methodology:

  • Flow Reactor Setup: Replace batch reactors with microfluidic systems to eliminate ligands and bases. Use Pd catalysts (e.g., Pd(OAc)₂) in methanol at 50–60°C. Monitor aryl coupling efficiency via GC-MS and compare turnover frequencies (TOFs) .
  • Kinetic Analysis: Vary residence times and Pd concentrations to minimize nanoparticle formation, confirmed by TEM .

Q. How can researchers resolve contradictions in polymer mechanical property data when using 2-butene-1,4-diol as a chain extender?

  • Methodology:

  • Comparative Studies: Synthesize poly(urethane ureas) with 2-butene-1,4-diol vs. DPG/DEG. Analyze tensile strength and elasticity via Instron testing (ASTM D638).
  • Molecular Fitting: Use XRD to compare crystallinity and DSC to assess glass transition temperatures (Tg). The shorter chain length of 2-butene-1,4-diol reduces domain rigidity, lowering mechanical performance versus DPG .

Q. What metabolic impacts does 2-butene-1,4-diol have on microbial systems like Bacillus licheniformis?

  • Methodology:

  • Transcriptomics: Culture B. licheniformis with 2-butene-1,4-diol vs. glucose. Extract RNA for RNA-seq to identify differentially expressed genes (e.g., upregulated operons for diol metabolism). Validate via qPCR .
  • Growth Curves: Measure OD₆₀₀ under varying diol concentrations to assess substrate inhibition .

Q. How can isomerization vs. hydrogenation pathways be distinguished in studies involving 2-butene-1,4-diol?

  • Methodology:

  • Isotopic Labeling: Use deuterated solvents (e.g., D₂O) in hydrogenation experiments. Analyze products via MS to differentiate H₂ addition (hydrogenation) from double-bond migration (isomerization) .
  • Catalytic Screening: Test Pt, Pd, and Raney Ni catalysts under H₂ pressure. Compare selectivity using GC-FID .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.